2-Bromo-3H-imidazo[4,5-c]pyridine

BTK inhibition Kinase inhibitor design Scaffold hopping

2-Bromo-3H-imidazo[4,5-c]pyridine (CAS 1557344-85-0) is a heterobicyclic building block featuring a bromine atom at the C2 position of the imidazole ring fused to a pyridine ring in the [4,5-c] orientation. This regioisomeric scaffold is distinct from the isomeric imidazo[4,5-b]pyridine series and from bromination at alternative positions (e.g., C6, C7).

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 1557344-85-0
Cat. No. B6358697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3H-imidazo[4,5-c]pyridine
CAS1557344-85-0
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(N2)Br
InChIInChI=1S/C6H4BrN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10)
InChIKeyKIQLJTDBXNRPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3H-imidazo[4,5-c]pyridine (CAS 1557344-85-0): A Strategic C2-Brominated Imidazo[4,5-c]pyridine Building Block for Kinase-Targeted Library Synthesis and Cross-Coupling Procurement


2-Bromo-3H-imidazo[4,5-c]pyridine (CAS 1557344-85-0) is a heterobicyclic building block featuring a bromine atom at the C2 position of the imidazole ring fused to a pyridine ring in the [4,5-c] orientation . This regioisomeric scaffold is distinct from the isomeric imidazo[4,5-b]pyridine series and from bromination at alternative positions (e.g., C6, C7) [1]. The compound serves as a versatile synthetic intermediate for constructing trisubstituted kinase inhibitor libraries, particularly through palladium-catalyzed cross-coupling at the C2–Br bond, and has been employed in the synthesis of BTK and CDK2 inhibitor candidates [2][3].

Why Generic Imidazopyridine Substitution Fails: Regioisomeric and Positional Differentiation of 2-Bromo-3H-imidazo[4,5-c]pyridine for Procurement Decisions


Substituting 2-Bromo-3H-imidazo[4,5-c]pyridine with any other brominated imidazopyridine isomer carries substantial risk of divergent biological activity and synthetic incompatibility. Direct evidence from a matched-pair BTK inhibitor study demonstrates that the imidazo[4,5-c]pyridine scaffold confers significantly higher kinase inhibitory activity than the corresponding imidazo[4,5-b]pyridine isomer [1]. Furthermore, bromine placement at C2 (imidazole ring) versus C6 or C7 (pyridine ring) alters both the electronic environment and the steric accessibility for cross-coupling reactions [2]. The C2–Br bond in the [4,5-c] scaffold provides a unique vector for Suzuki–Miyaura derivatization that is not replicable with 5-bromo- or 6-bromo-imidazo[4,5-b]pyridine isomers, which differ in both ring fusion geometry and halogen position . Procurement of the incorrect regioisomer can therefore lead to inactive compounds, failed synthetic sequences, and wasted screening resources.

Quantitative Differentiation Evidence: 2-Bromo-3H-imidazo[4,5-c]pyridine Versus Closest Analogs in BTK Inhibition, Physical Properties, and Synthetic Utility


Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Scaffold: Significantly Higher BTK Inhibitory Activity in Matched-Pair Head-to-Head Comparison

In a direct matched-pair comparison of trisubstituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine BTK inhibitors with identical substituent patterns, the imidazo[4,5-c]pyridine-based inhibitor exhibited significantly higher BTK inhibitory activity than its imidazo[4,5-b]pyridine isomer [1]. The study further established that the imidazo[4,5-c]pyridine scaffold tolerates remarkably high substitution diversity at the C6 position with both hydrophobic and hydrophilic groups, and cellular experiments confirmed selective BTK targeting in Burkitt lymphoma and mantle cell lymphoma lines [1].

BTK inhibition Kinase inhibitor design Scaffold hopping

C2-Bromo Substitution Enables Suzuki–Miyaura Cross-Coupling: Synthetic Utility Advantage Over Non-Halogenated Parent Scaffold

The C2-bromine atom in 2-Bromo-3H-imidazo[4,5-c]pyridine provides a reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling direct C2–C bond formation for library diversification . In contrast, the unsubstituted 3H-imidazo[4,5-c]pyridine (CAS 272-97-9, molecular weight 119.12 g/mol) lacks this synthetic handle and requires alternative, often lower-yielding C–H activation strategies for C2 functionalization . The brominated building block thus reduces synthetic step count and improves overall yield in multi-step medicinal chemistry workflows [1].

Cross-coupling C–C bond formation Library synthesis

Physical Property Differentiation: Lower Predicted Boiling Point and Density Versus 5-Bromo-3H-imidazo[4,5-b]pyridine Isomer

2-Bromo-3H-imidazo[4,5-c]pyridine exhibits a predicted boiling point of 393.6 ± 34.0 °C and a predicted density of 1.894 ± 0.06 g/cm³ [1]. In comparison, the isomeric 5-bromo-3H-imidazo[4,5-b]pyridine (CAS 28279-52-9, identical molecular formula C6H4BrN3, identical molecular weight 198.02 g/mol) has a reported boiling point of 442.5 °C at 760 mmHg and a theoretical density of 2.0 g/cm³ [2]. The ~49 °C lower predicted boiling point of the [4,5-c] isomer may facilitate purification by distillation or sublimation, while the 5.3% lower density reflects differences in crystal packing that can affect solubility and formulation behavior.

Physicochemical properties Purification Formulation

C2-Bromo Versus C2-Chloro Reactivity: Halogen-Dependent Cross-Coupling Rates for Imidazo[4,5-c]pyridine Derivatization

The C2-bromo derivative (molecular weight 198.02 g/mol) offers intrinsically higher oxidative addition reactivity in palladium-catalyzed cross-coupling compared to the C2-chloro analog 2-chloro-3H-imidazo[4,5-c]pyridine (CAS 760912-66-1, molecular weight 153.57 g/mol) . The weaker C–Br bond (bond dissociation energy ~285 kJ/mol for aryl-Br) relative to C–Cl (~397 kJ/mol for aryl-Cl) enables milder reaction conditions, lower catalyst loadings, and faster reaction rates [1]. This difference is critical when coupling sterically hindered or electron-deficient boronic acids, where the chloro analog may fail to react under standard conditions.

Halogen effect Cross-coupling kinetics Synthetic strategy

Optimal Procurement and Application Scenarios for 2-Bromo-3H-imidazo[4,5-c]pyridine: Where the Evidence Supports Prioritization Over Analogs


BTK-Targeted Kinase Inhibitor Library Synthesis: Prioritize the [4,5-c] Scaffold Over [4,5-b] Isomers

For medicinal chemistry programs targeting Bruton's tyrosine kinase (BTK), 2-Bromo-3H-imidazo[4,5-c]pyridine is the scaffold of choice. Direct matched-pair evidence demonstrates that imidazo[4,5-c]pyridine-based inhibitors exhibit significantly higher BTK inhibitory activity than their imidazo[4,5-b]pyridine counterparts with identical substitution patterns [1]. The C2–Br handle enables rapid Suzuki–Miyaura diversification to explore C6 substituent SAR, where the scaffold tolerates both hydrophobic and hydrophilic groups—a critical advantage for lead optimization [1]. Cellular validation in Burkitt lymphoma and mantle cell lymphoma lines confirms on-target BTK engagement [1].

Parallel Library Synthesis Requiring High-Yield C2-Arylation: Select the Bromo Derivative Over the Chloro Analog

When designing parallel synthesis workflows for imidazo[4,5-c]pyridine-based compound libraries, the C2-bromo derivative (CAS 1557344-85-0) is preferred over the C2-chloro analog (CAS 760912-66-1) due to the ~112 kJ/mol weaker C–Br bond, which enables faster oxidative addition and higher cross-coupling yields under milder conditions [1]. This is particularly valuable when coupling to sterically demanding or electron-poor boronic acids, where the chloro derivative may require specialized catalytic systems or fail to react entirely [2]. The crystalline nature of the bromo compound (m.p. 205–208 °C) also facilitates accurate weighing and handling in automated synthesis platforms .

CDK2 and CDK2-like Kinase Inhibitor Discovery: Exploit the C2–Br Handle for Scaffold-Hopping from CYC202

The imidazo[4,5-c]pyridine scaffold has been validated as a core for CDK2 inhibitor design via scaffold-hopping from the clinical CDK2 inhibitor CYC202 (seliciclib) [1]. 2-Bromo-3H-imidazo[4,5-c]pyridine serves as the key building block for constructing these analogs, with the C2–Br bond enabling late-stage diversification to explore CDK2 selectivity determinants. Compounds derived from this scaffold have demonstrated in vitro antiproliferative activity against cancer cell lines, supporting procurement for CDK2-focused oncology programs [1].

Antiviral Agent Synthesis Targeting Viral Proteases and Polymerases: Imidazo[4,5-c]pyridine Core Preference

The imidazo[4,5-c]pyridine core has established precedent in antiviral drug discovery, with potent inhibitors reported against hepatitis C virus NS5B polymerase (EC50 values as low as 1.163 nM for optimized derivatives) and pestivirus RNA-dependent RNA polymerase (BPIP, IC50 = 0.04 ± 0.01 μM) [1][2]. 2-Bromo-3H-imidazo[4,5-c]pyridine provides the brominated entry point for synthesizing these antiviral chemotypes, where the C2 position serves as a critical vector for introducing substituents that interact with viral protease active sites .

Quote Request

Request a Quote for 2-Bromo-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.